2-methoxy-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]benzamide
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Overview
Description
2-methoxy-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]benzamide is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a methoxy group, a methylphenyl group, and an oxazole ring attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an α-haloketone and an amide.
Attachment of the Methylphenyl Group: The methylphenyl group can be introduced through a Friedel-Crafts acylation reaction, using a methylbenzoyl chloride and an aluminum chloride catalyst.
Introduction of the Methoxy Group: The methoxy group can be added via a nucleophilic substitution reaction, using methanol and a suitable leaving group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or a carbonyl group under strong oxidizing conditions.
Reduction: The oxazole ring can be reduced to form a more saturated heterocyclic ring.
Substitution: The benzamide core can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed.
Major Products Formed
Oxidation: Formation of hydroxylated or carbonylated derivatives.
Reduction: Formation of saturated heterocyclic rings.
Substitution: Formation of various substituted benzamide derivatives.
Scientific Research Applications
2-methoxy-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]benzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-methoxy-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.
Affecting Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
2-methoxy-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]benzamide can be compared with other similar compounds, such as:
4-methoxy-N-(2-methylphenyl)benzamide: Differing in the position of the methoxy and methyl groups.
2-methoxy-N-(3-(2-methoxybenzoyl)amino)-2-methylphenyl)benzamide: Featuring additional methoxy and benzoyl groups.
N-(3-amino-4-methylphenyl)benzamide: Lacking the oxazole ring and methoxy group.
The uniqueness of this compound lies in its specific combination of functional groups and the presence of the oxazole ring, which imparts distinct chemical and biological properties.
Properties
CAS No. |
866246-22-2 |
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Molecular Formula |
C18H16N2O3 |
Molecular Weight |
308.3 g/mol |
IUPAC Name |
2-methoxy-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]benzamide |
InChI |
InChI=1S/C18H16N2O3/c1-12-7-9-13(10-8-12)15-11-17(23-20-15)19-18(21)14-5-3-4-6-16(14)22-2/h3-11H,1-2H3,(H,19,21) |
InChI Key |
SIQCNUPDSPZZFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=C2)NC(=O)C3=CC=CC=C3OC |
solubility |
0.5 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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